molecular formula C8H12N2O3 B8262083 (2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one

(2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one

Cat. No.: B8262083
M. Wt: 184.19 g/mol
InChI Key: YFSCVZVLHXMHFB-WMARFAMYSA-N
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Description

(2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one is an organic compound characterized by the presence of two hydroxyimino groups attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired product through further reaction with hydroxylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino groups to amines.

    Substitution: The hydroxyimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

(2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one involves its interaction with various molecular targets. The hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism .

Comparison with Similar Compounds

  • (2Z,3E)-3-(hydroxyimino)butan-2-ylidene benzohydrazide
  • (2Z,3E)-6-bromo-3-(hydroxyimino)indolin-2-ylideneindolin-2-one
  • N-[(1Z,2Z,3E)-2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine

Comparison: (2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one is unique due to its cyclohexanone ring structure and the presence of two hydroxyimino groups. This structural feature distinguishes it from other similar compounds, which may have different ring systems or substituents. The compound’s ability to form stable metal complexes and its potential biological activities make it a valuable subject of study in various fields of research .

Properties

IUPAC Name

(2Z,3E)-2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3/b9-5+,10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCVZVLHXMHFB-WMARFAMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO)C(=NO)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N\O)/C(=N/O)/C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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